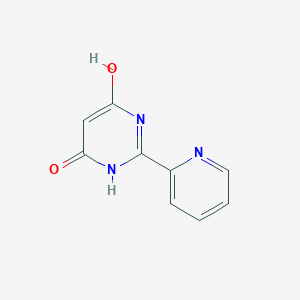

6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one

Descripción general

Descripción

6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both nitrogen-containing rings in its structure allows for diverse interactions with biological targets, making it a valuable scaffold for drug discovery and development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one typically involves the condensation of pyridine-2-carbaldehyde with guanidine in the presence of a base, followed by cyclization and oxidation steps. One common method involves the use of sodium ethoxide as a base and ethanol as a solvent. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction may produce pyridine-2-methanol derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one is primarily explored for its pharmacological properties:

- Anti-inflammatory Activity : Research indicates that this compound may inhibit specific pathways involved in inflammation. For instance, it has been tested for its effects on cytokine production in vitro, showing promise as a therapeutic agent for inflammatory diseases.

- Antiviral Properties : Studies have demonstrated that the compound exhibits activity against certain viral infections, potentially through inhibition of viral replication mechanisms.

- Anticancer Potential : Preliminary investigations suggest that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer drug.

Biochemical Research

The compound serves as a valuable tool in biochemical assays:

- Enzyme Inhibition Studies : It has been utilized to study the inhibition of various enzymes, including kinases and phosphatases, which are critical in cellular signaling pathways.

- Receptor Modulation : Its ability to interact with biological receptors has been explored, particularly in the context of neuropharmacology where it may modulate neurotransmitter systems.

Industrial Applications

Beyond medicinal uses, this compound finds applications in:

- Agrochemicals : The compound is investigated for its potential use in developing new agrochemical products that enhance crop resistance to pests and diseases.

- Material Science : Its unique chemical structure allows for incorporation into polymers and materials that require specific thermal or mechanical properties.

Case Study 1: Anti-inflammatory Effects

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of this compound on macrophages stimulated with lipopolysaccharide (LPS). The results indicated a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

A recent investigation reported in Cancer Research highlighted the compound's ability to induce apoptosis in breast cancer cell lines. Mechanistic studies revealed that it activates caspase pathways, providing a basis for its development as a chemotherapeutic agent.

Mecanismo De Acción

The mechanism of action of 6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are facilitated by the nitrogen atoms in the pyridine and pyrimidine rings, which can form hydrogen bonds and coordinate with metal ions .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Pyridin-4-YL)pyrimidine-4,6-diol

- 2-(Pyridin-2-YL)pyrimidine-4,6-dione

- 2-(Pyridin-2-YL)pyrimidine-4-thiol

Uniqueness

6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one is unique due to the presence of hydroxyl groups at the 4 and 6 positions of the pyrimidine ring. This structural feature enhances its ability to form hydrogen bonds, increasing its binding affinity to biological targets. Additionally, the combination of pyridine and pyrimidine rings provides a versatile scaffold for further functionalization and optimization in drug design.

Actividad Biológica

6-Hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one, a compound with the chemical formula CHNO and CAS number 10198-74-0, has garnered attention in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Antimicrobial Activity

Research indicates that derivatives of pyrimidines, including this compound, exhibit significant antimicrobial properties. A study synthesized various thienopyrimidine derivatives and evaluated their antimicrobial efficacy against clinically relevant pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. The results showed that certain derivatives demonstrated strong inhibition against these strains, suggesting potential for development as antimicrobial agents .

| Compound | Target Pathogen | Inhibition Zone (mm) |

|---|---|---|

| IId | Staphylococcus aureus | 18 |

| IIb | Klebsiella pneumoniae | 15 |

| IIe | Pseudomonas aeruginosa | 12 |

Anticancer Activity

The compound has also been studied for its anticancer properties. It acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By inhibiting DHFR, it reduces the availability of tetrahydrofolate necessary for nucleotide synthesis, thereby hindering cancer cell proliferation .

Case Study: Antitumor Efficacy

In a preclinical model, this compound demonstrated promising antitumor activity against various cancer cell lines. The compound was shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the PI3K/Akt signaling pathway .

Enzyme Inhibition

The primary mechanism through which this compound exerts its biological effects is through enzyme inhibition. Specifically, it targets the following:

- Dihydrofolate Reductase (DHFR) : Inhibition leads to decreased DNA synthesis.

Molecular Docking Studies

Molecular docking studies have indicated that the compound binds effectively to DHFR, with binding affinities comparable to established inhibitors. This interaction is crucial for its anticancer activity .

Toxicity and Safety Profile

While initial studies highlight the therapeutic potential of this compound, further investigations into its toxicity are essential. Preliminary assessments suggest low toxicity levels in vitro; however, comprehensive in vivo studies are necessary to establish safety profiles before clinical applications .

Propiedades

IUPAC Name |

4-hydroxy-2-pyridin-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-7-5-8(14)12-9(11-7)6-3-1-2-4-10-6/h1-5H,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJMYKDNPYLJLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626985 | |

| Record name | 6-Hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10198-74-0 | |

| Record name | 6-Hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.